molecular formula C9H14ClN B152110 (R)-1-(p-Tolyl)ethanamine hydrochloride CAS No. 404336-49-8

(R)-1-(p-Tolyl)ethanamine hydrochloride

Cat. No.: B152110
CAS No.: 404336-49-8
M. Wt: 171.67 g/mol
InChI Key: QDWBCLYSNFCQGQ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals and fine chemicals. It is characterized by the presence of a tolyl group attached to the ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(p-Tolyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone, ®-1-(p-Tolyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of ®-1-(p-Tolyl)ethanamine hydrochloride may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The use of chiral catalysts can also ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(p-Tolyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

®-1-(p-Tolyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(p-Tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(p-Tolyl)ethanamine hydrochloride
  • 1-(p-Tolyl)ethanamine
  • 1-(p-Tolyl)ethanol

Uniqueness

®-1-(p-Tolyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry can significantly impact the drug’s efficacy and safety.

Properties

IUPAC Name

(1R)-1-(4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBCLYSNFCQGQ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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